2-Acetoxybenzyl 4-chloro-3-pyridyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxybenzyl 4-chloro-3-pyridyl ketone is a chemical compound with the molecular formula C14H12ClNO3 It is known for its unique structure, which combines an acetoxybenzyl group with a 4-chloro-3-pyridyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxybenzyl 4-chloro-3-pyridyl ketone typically involves the reaction of 2-acetoxybenzyl chloride with 4-chloro-3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxybenzyl 4-chloro-3-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Acetoxybenzyl 4-chloro-3-pyridyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetoxybenzyl 4-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetoxybenzyl 4-chloro-2-pyridyl ketone
- 2-Acetoxybenzyl 4-chloro-5-pyridyl ketone
- 2-Acetoxybenzyl 4-chloro-6-pyridyl ketone
Uniqueness
2-Acetoxybenzyl 4-chloro-3-pyridyl ketone is unique due to its specific substitution pattern and the presence of both acetoxybenzyl and 4-chloro-3-pyridyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12ClNO3 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
[2-[2-(4-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)20-15-5-3-2-4-11(15)8-14(19)12-9-17-7-6-13(12)16/h2-7,9H,8H2,1H3 |
InChI Key |
QJRMKWNOPWHHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CC(=O)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.